molecular formula C5H7NO3 B1278646 (3-Methoxy-1,2-oxazol-5-yl)methanol CAS No. 35166-36-0

(3-Methoxy-1,2-oxazol-5-yl)methanol

Cat. No.: B1278646
CAS No.: 35166-36-0
M. Wt: 129.11 g/mol
InChI Key: DIIVXOUBNHJXED-UHFFFAOYSA-N
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Description

(3-Methoxy-1,2-oxazol-5-yl)methanol is a chemical compound with the molecular formula C5H7NO3. It is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. Isoxazoles are significant in medicinal chemistry due to their presence in various commercially available drugs.

Mechanism of Action

Mode of Action

Isoxazole derivatives are known to interact with their targets and induce changes that lead to their therapeutic effects . The specific interactions of 3-Methoxy-5-hydroxymethylisoxazole with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Isoxazole derivatives are known to influence various biochemical pathways, leading to a wide range of downstream effects . The specific pathways affected by 3-Methoxy-5-hydroxymethylisoxazole and their downstream effects are currently being studied.

Result of Action

Isoxazole derivatives are known to have a wide range of effects at the molecular and cellular levels . The specific effects of 3-Methoxy-5-hydroxymethylisoxazole are subjects of ongoing research.

Biochemical Analysis

Biochemical Properties

3-Methoxy-5-hydroxymethylisoxazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an antioxidant. Additionally, 3-Methoxy-5-hydroxymethylisoxazole may bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of 3-Methoxy-5-hydroxymethylisoxazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation. Furthermore, 3-Methoxy-5-hydroxymethylisoxazole can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 3-Methoxy-5-hydroxymethylisoxazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription. Additionally, 3-Methoxy-5-hydroxymethylisoxazole may act as an enzyme inhibitor, preventing the normal function of enzymes involved in critical cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Methoxy-5-hydroxymethylisoxazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Its stability can be influenced by various factors, such as temperature and pH. Long-term exposure to 3-Methoxy-5-hydroxymethylisoxazole has been shown to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 3-Methoxy-5-hydroxymethylisoxazole vary with different dosages. At low doses, it may exhibit beneficial effects, such as antioxidant activity and promotion of cell survival. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications of 3-Methoxy-5-hydroxymethylisoxazole .

Metabolic Pathways

3-Methoxy-5-hydroxymethylisoxazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 3-Methoxy-5-hydroxymethylisoxazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to various organelles .

Subcellular Localization

The subcellular localization of 3-Methoxy-5-hydroxymethylisoxazole is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can directly affect gene expression by interacting with transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,2-oxazol-5-yl)methanol typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method employs Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods: Industrial production of isoxazoles, including this compound, often utilizes metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods are more eco-friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-1,2-oxazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to oximes and subsequent cyclization to form isoxazoles.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions involving the hydroxymethyl group.

Common Reagents and Conditions:

    Oxidation: CuCl-mediated intramolecular cyclization.

    Reduction: Hydrogenation using palladium on carbon (Pd/C).

    Substitution: Use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

(3-Methoxy-1,2-oxazol-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an anticancer and antimicrobial agent.

    Medicine: Studied for its analgesic, anti-inflammatory, and anticonvulsant properties.

    Industry: Utilized in the development of new materials and as a precursor for various pharmaceuticals.

Comparison with Similar Compounds

    3-Hydroxy-5-methylisoxazole: Known for its use as a reactant in the synthesis of carboxamides and isoxazolones.

    Isoxazole: The parent compound, widely used in drug discovery and development.

Uniqueness: (3-Methoxy-1,2-oxazol-5-yl)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and hydroxymethyl groups allow for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

IUPAC Name

(3-methoxy-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-8-5-2-4(3-7)9-6-5/h2,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIVXOUBNHJXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307521
Record name 3-Methoxy-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35166-36-0
Record name 3-Methoxy-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35166-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 7.0 g 3-methoxy-5-carbethoxy-isoxazole in 80 ml tetrahydrofuran a 2m solution of lithiumborohydride in tetrahydrofuran was added at 15°-20° C. The reaction mixture was stirred for 2 h at room temperature, then poured into saturated ammoniumchloride solution and extracted with dichloromethane. The organic phase was dried over magnesium sulfate and evaporated togive 4.87 g alcohol.
Name
3-methoxy-5-carbethoxy-isoxazole
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7 g
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80 mL
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Synthesis routes and methods II

Procedure details

3-Methoxy-isoxazole-5-carboxylic acid methyl ester (prepared according to Eur. J. Org. Chem., 1998, 473) (1.0 g, 6.4 mmol) was dissolved in methanol (30 ml) and sodium borohydride (300 mg, 8.0 mmol) was added in portions. The mixture was stirred for 1 hour at room temperature, concentrated and the residue dissolved in dichloromethane (30 ml). The solution was washed with water, dried over magnesium sulfate and concentrated to give the product as a concentrated solution in dichloromethane. The solution was used without further purification.
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1 g
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30 mL
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300 mg
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Synthesis routes and methods III

Procedure details

2.23 g of methyl 3-methoxyisoxazole-5-carboxylate was dissolved in 30 ml of ethanol, and 0.60 g of sodium borohydride was then added ice-cooling. The mixture was stirred for 8 hours under ice-cooling. After water was added under ice-cooling, the reaction mixture was concentrated under reduced pressure and then extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 1.55 g of (3-methoxyisoxazol-5-yl)methanol.
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2.23 g
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30 mL
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0.6 g
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